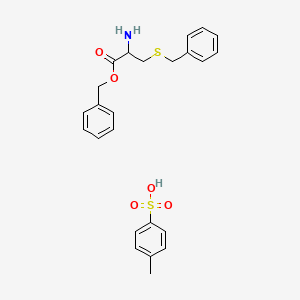

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid

Description

1.1 Benzyl 2-amino-3-benzylsulfanyl-propanoate This compound is an ester derivative featuring an amino group and a benzylsulfanyl (thioether) moiety. However, direct data on its applications are sparse in the provided evidence. Structurally, it differs from analogs like 3-[benzyl(methylsulfonyl)amino]propanoic acid () due to the absence of a sulfonyl group and the presence of a thioether linkage, which may confer distinct stability and reactivity profiles .

1.2 4-Methylbenzenesulfonic Acid Also known as p-toluenesulfonic acid (CAS 104-15-4), this strong organic acid is widely used as a catalyst in esterification and condensation reactions. Its regulatory status has recently been updated; it is now classified as a deleterious substance under the PDSCL (Pollutant Discharge and Storage Control List) when present in concentrations exceeding 5% in preparations . Its physicochemical properties, such as a logP (n-octanol/water partition coefficient) of 1.04, indicate moderate hydrophilicity compared to other sulfonic acids .

Properties

IUPAC Name |

benzyl 2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOXTFAXWXQKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297883 | |

| Record name | benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73995-16-1 | |

| Record name | NSC158706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification with p-Toluenesulfonic Acid

The most efficient method involves one-pot esterification and salt formation using TsOH as both catalyst and counterion:

-

Reactants :

-

S-Benzyl-L-cysteine

-

Benzyl alcohol

-

TsOH (1.2–2.2 equivalents)

-

Cyclohexane (azeotroping solvent)

-

-

Procedure :

-

Dissolve S-benzyl-L-cysteine (1 eq) in benzyl alcohol (5 eq) and TsOH (1.2–2.2 eq).

-

Add cyclohexane (30 mL per 0.05 mol substrate) and reflux with a Dean-Stark apparatus for 4–6 hours to remove water.

-

Cool the mixture and precipitate the product by adding ethyl acetate (80 mL per 0.05 mol substrate).

-

Filter and dry the solid under vacuum.

-

-

Yield : 88–95% (enantiomeric excess >99% when using L-cysteine) .

-

Key Advantages :

Alternative Method: Tosylate Salt Precipitation

For substrates sensitive to prolonged heating:

-

Reactants :

-

Pre-formed benzyl 2-amino-3-benzylsulfanyl-propanoate

-

TsOH in ethyl acetate

-

-

Procedure :

-

Dissolve the free base in ethyl acetate.

-

Add TsOH (1 eq) and stir at room temperature for 1 hour.

-

Filter and wash with cold ethyl acetate.

-

Solvent Selection

-

Cyclohexane : Preferred for azeotropic water removal (bp 81°C, 8.7% water) to minimize racemization .

-

Ethyl Acetate : Induces precipitation without dissolving the product, ensuring high recovery .

Acid Catalyst Role

-

TsOH protonates the amino group, preventing nucleophilic interference during esterification.

-

Stoichiometric TsOH ensures complete salt formation, critical for stability .

Racemization Mitigation

-

Low-Temperature Esterification : Reflux in cyclohexane (81°C) reduces epimerization vs. toluene (110°C) .

-

Short Reaction Time : 4–6 hours optimal for balance between conversion and stereochemical integrity .

Comparative Data Table: Synthesis Methods

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthetic Chemistry

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid serves as a versatile intermediate in organic synthesis. It can be utilized as:

- Building Block : For the synthesis of more complex organic molecules.

- Catalyst : In various chemical reactions, enhancing reaction rates and yields.

The compound's ability to undergo various chemical reactions, such as oxidation and substitution, further emphasizes its utility in synthetic pathways.

Biological Research

The compound has been investigated for its potential biological properties, particularly:

- Enzyme Inhibition : It can interact with enzymes, modulating their activity by binding to active sites. This is crucial for understanding metabolic pathways and developing therapeutic agents.

- Receptor Interaction : Its structure allows it to act as a ligand for various biological targets, potentially influencing pathways related to inflammation and cancer.

Studies suggest that compounds with similar structures may exhibit anti-inflammatory and anticancer activities, although specific data on this compound's efficacy is still under exploration.

Case Study 1: Enzyme Inhibition

Research has demonstrated that similar compounds can effectively inhibit specific enzymes involved in inflammatory processes. For instance, studies on related sulfanyl compounds have shown promising results in modulating the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The potential application of this compound in this context warrants further investigation.

Case Study 2: Anticancer Activity

In vitro studies on structurally analogous compounds have indicated that they may possess anticancer properties by inducing apoptosis in cancer cells. These findings suggest that this compound could be explored as a lead compound for developing new anticancer agents.

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amino group may form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

4-Methylbenzenesulfonic Acid vs. Other Sulfonic Acids

- LogP and Solubility: Compared to 5-amino-2-naphthalenesulfonic acid (logP = 0.94), 4-methylbenzenesulfonic acid is slightly more hydrophobic, which may influence its partitioning behavior in environmental or biological systems . This difference arises from the naphthalene ring in the latter, which introduces additional aromaticity and polar amino groups.

Table 1: Physicochemical Properties of Selected Sulfonic Acids

2.2 Benzyl 2-amino-3-benzylsulfanyl-propanoate vs. Structural Analogs

- Thioether vs. Sulfonyl groups, being electron-withdrawing, may also alter acidity and reactivity compared to thioethers .

- Ester Functionality :

Benzyl esters generally exhibit higher lipophilicity than methyl or ethyl esters, which could enhance membrane permeability in pharmaceutical contexts. However, this may also necessitate stricter handling protocols, as suggested by safety data sheets for structurally related compounds .

Table 2: Functional Group Impact on Reactivity and Stability

| Compound | Key Functional Groups | Stability to Oxidation | Likely logP (Predicted) |

|---|---|---|---|

| Benzyl 2-amino-3-benzylsulfanyl-propanoate | Thioether, ester | Low | Moderate (~2.0–3.0)* |

| 3-[benzyl(methylsulfonyl)amino]propanoic acid | Sulfonyl, carboxylic acid | High | Low (~0.5–1.5)* |

*Predicted based on structural analogs due to lack of direct data.

Biological Activity

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid (CAS No. 73995-16-1) is a compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H25NO5S

- Molecular Weight : 427.51 g/mol

- IUPAC Name : Benzyl 2-amino-3-benzylsulfanylpropanoate; 4-methylbenzenesulfonic acid

Synthesis and Preparation

The synthesis of this compound typically involves the esterification of 2-amino-3-benzylpropanoic acid with benzyl alcohol, followed by sulfonation using 4-methylbenzenesulfonyl chloride. The process is usually conducted under anhydrous conditions to enhance yield and purity.

Synthetic Route Summary

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Esterification | 2-amino-3-benzylpropanoic acid + Benzyl alcohol |

| 2 | Sulfonation | 4-methylbenzenesulfonyl chloride |

Biological Activity

Benzyl 2-amino-3-benzylsulfanyl-propanoate exhibits various biological activities that make it a subject of interest in pharmacological research:

- Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit antioxidant activity, which may be attributed to the presence of the sulfanyl group.

- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its interaction with enzymes can affect processes such as drug metabolism and detoxification .

- Potential Therapeutic Applications : Research has explored its use in drug development, particularly in synthesizing compounds with enhanced bioactivity against diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have highlighted the potential of Benzyl 2-amino-3-benzylsulfanyl-propanoate in various applications:

- Study on Antioxidant Activity : A comparative analysis demonstrated that derivatives of this compound exhibited significant antioxidant effects in vitro, suggesting potential use in formulations aimed at reducing oxidative stress.

- Enzyme Inhibition Study : Research indicated that this compound could inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

- Therapeutic Development : Investigations into its structural modifications have shown promise in enhancing its efficacy as an anticancer agent, with specific analogs displaying improved selectivity towards cancer cells compared to normal cells .

The mechanism of action for Benzyl 2-amino-3-benzylsulfanyl-propanoate involves:

- Enzyme Substrate Activity : It can serve as a substrate for certain enzymes, facilitating biochemical reactions essential for maintaining cellular functions.

- Inhibition of Metabolic Pathways : By acting as an inhibitor for specific enzymes, it can modulate metabolic pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

To understand the uniqueness of Benzyl 2-amino-3-benzylsulfanyl-propanoate, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 2-amino-3-phenylpropanoate | Lacks sulfonate group | Lower reactivity |

| Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxyl group present | Enhanced solubility but different activity profile |

| Benzyl 2-amino-3-benzylsulfanylpropanoate | Similar structure without sulfonation | Different metabolic pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Benzyl 2-amino-3-benzylsulfanyl-propanoate, and what catalysts or reaction conditions are typically optimized?

- Methodological Answer : The synthesis of benzyl ester derivatives often involves esterification or transesterification reactions. For example, enzyme-catalyzed ester synthesis (e.g., lipases) under controlled pH and temperature can improve yield . Acid catalysts like 4-methylbenzenesulfonic acid (p-TsOH) are widely used for esterification due to their strong protonation capacity, but reaction parameters (molar ratios, solvent selection) must be optimized to avoid side reactions. Evidence from benzyl acetate synthesis highlights the use of uniform experimental design to study variables like reaction time and catalyst loading .

Q. How can researchers characterize the purity and structural identity of 4-methylbenzenesulfonic acid derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. For structural confirmation, X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) provides atomic-level resolution . Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate functional groups, such as sulfonic acid moieties .

Q. What are the primary applications of sulfanyl- and sulfonic acid-containing compounds in biochemical research?

- Methodological Answer : Sulfanyl groups (-S-) in compounds like Benzyl 2-amino-3-benzylsulfanyl-propanoate may act as nucleophiles in drug conjugation or enzyme inhibition studies. Sulfonic acids (e.g., 4-methylbenzenesulfonic acid) are used as catalysts in peptide synthesis or as counterions in salt formation to enhance solubility. Derivatives of benzenesulfonic acid are also employed in dye chemistry for staining biological tissues .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for sulfanyl-containing esters?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or solvent interactions. Advanced NMR techniques, such as 2D-COSY or NOESY, can clarify spatial arrangements. Cross-validation with X-ray crystallography (using SHELX for refinement) provides definitive structural data . Computational adjustments, such as accounting for solvent polarity in density functional theory (DFT) calculations, may improve alignment with experimental results.

Q. What strategies are effective in optimizing reaction yields for complex esterifications involving acid-sensitive functional groups?

- Methodological Answer : Protecting groups (e.g., tert-butoxycarbonyl for amines) can prevent side reactions. Catalytic systems like ammonium cerium phosphate, which operates under mild conditions, have shown efficacy in ester synthesis without degrading acid-sensitive moieties . Solvent-free or low-temperature reactions may further enhance selectivity.

Q. How should researchers analyze conflicting data in the biological activity of sulfonic acid derivatives across different assays?

- Methodological Answer : Contradictory bioactivity data may stem from assay-specific conditions (e.g., pH, ionic strength). Systematic dose-response studies and controls (e.g., buffer-only and reference inhibitors) are critical. For example, cytotoxicity assays for sulfonic acid derivatives require standardization of cell lines and exposure times to ensure reproducibility .

Experimental Design & Data Analysis

Q. What experimental designs are recommended for studying the kinetics of benzyl ester hydrolysis under acidic conditions?

- Methodological Answer : Pseudo-first-order kinetics can be applied by maintaining a large excess of acid (e.g., 4-methylbenzenesulfonic acid). Sampling at timed intervals via HPLC or UV-Vis spectroscopy tracks substrate depletion. Data fitting using software like MATLAB or Python’s SciPy library enables calculation of rate constants and activation energies .

Q. How can researchers mitigate crystallization challenges for sulfanyl-containing compounds during structural analysis?

- Methodological Answer : Co-crystallization with stabilizing agents (e.g., crown ethers) or use of mixed solvents (e.g., DMSO/water) can improve crystal growth. High-throughput screening of crystallization conditions (e.g., varying pH, temperature) using robotic platforms is advised. SHELXD and SHELXE are robust tools for phase determination in challenging crystallography projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.